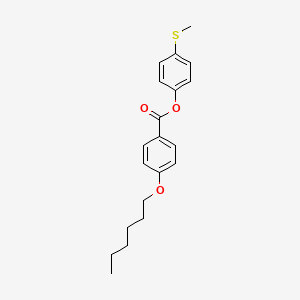![molecular formula C14H15Cl2NO2 B14374570 1-Azabicyclo[2.2.2]octan-3-yl 3,5-dichlorobenzoate CAS No. 89613-78-5](/img/structure/B14374570.png)
1-Azabicyclo[2.2.2]octan-3-yl 3,5-dichlorobenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Azabicyclo[222]octan-3-yl 3,5-dichlorobenzoate is a chemical compound that belongs to the class of bicyclic compounds It is characterized by a bicyclic structure containing a nitrogen atom and a benzoate ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Azabicyclo[2.2.2]octan-3-yl 3,5-dichlorobenzoate typically involves the esterification of 1-Azabicyclo[2.2.2]octan-3-ol with 3,5-dichlorobenzoic acid. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often using continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
1-Azabicyclo[2.2.2]octan-3-yl 3,5-dichlorobenzoate can undergo various chemical reactions, including:
Oxidation: The nitrogen atom in the bicyclic structure can be oxidized to form N-oxides.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The chlorine atoms on the benzoate ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions to substitute the chlorine atoms.
Major Products Formed
Oxidation: N-oxides of the bicyclic structure.
Reduction: 1-Azabicyclo[2.2.2]octan-3-yl alcohol.
Substitution: Various substituted benzoates depending on the nucleophile used.
Scientific Research Applications
1-Azabicyclo[2.2.2]octan-3-yl 3,5-dichlorobenzoate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Studied for its potential as a neurotransmitter analog and its interactions with biological receptors.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Mechanism of Action
The mechanism of action of 1-Azabicyclo[2.2.2]octan-3-yl 3,5-dichlorobenzoate involves its interaction with specific molecular targets, such as neurotransmitter receptors. The bicyclic structure allows it to mimic the action of natural neurotransmitters, potentially modulating receptor activity and influencing signal transduction pathways. This can lead to various physiological effects, depending on the specific receptors and pathways involved .
Comparison with Similar Compounds
Similar Compounds
1-Azabicyclo[2.2.2]octan-3-one: A related compound with a ketone group instead of the benzoate ester.
1-Azabicyclo[2.2.2]octan-3-yl acetate: Similar structure but with an acetate ester group.
2-Azabicyclo[3.2.1]octane:
Uniqueness
1-Azabicyclo[2.2.2]octan-3-yl 3,5-dichlorobenzoate is unique due to its specific combination of a bicyclic nitrogen-containing structure and a dichlorobenzoate ester group. This combination imparts distinct chemical properties and potential biological activities, making it a valuable compound for research and development in various scientific fields .
Properties
CAS No. |
89613-78-5 |
|---|---|
Molecular Formula |
C14H15Cl2NO2 |
Molecular Weight |
300.2 g/mol |
IUPAC Name |
1-azabicyclo[2.2.2]octan-3-yl 3,5-dichlorobenzoate |
InChI |
InChI=1S/C14H15Cl2NO2/c15-11-5-10(6-12(16)7-11)14(18)19-13-8-17-3-1-9(13)2-4-17/h5-7,9,13H,1-4,8H2 |
InChI Key |
GVSHQDNDPBROGX-UHFFFAOYSA-N |
Canonical SMILES |
C1CN2CCC1C(C2)OC(=O)C3=CC(=CC(=C3)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


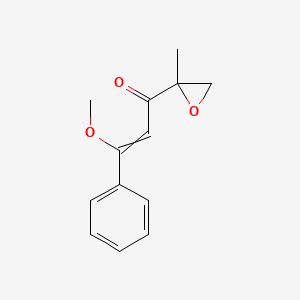
![1-[2-(2,6-Dimethylhept-6-en-2-yl)-3-methylcycloprop-2-en-1-yl]ethan-1-one](/img/structure/B14374491.png)
![2-[(1-Iodo-3-methylpent-1-yn-3-yl)oxy]ethan-1-ol](/img/structure/B14374500.png)
![N-(3-Chlorophenyl)-2-hydroxy-11H-benzo[A]carbazole-3-carboxamide](/img/structure/B14374503.png)
![2-[(2-Hydroxyphenyl)methylamino]acetic acid;hydrochloride](/img/structure/B14374507.png)
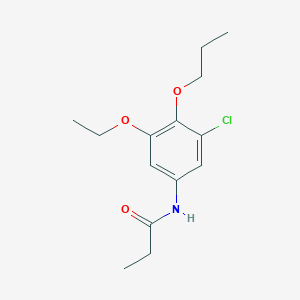
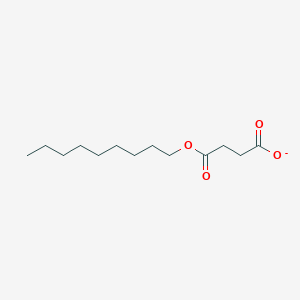
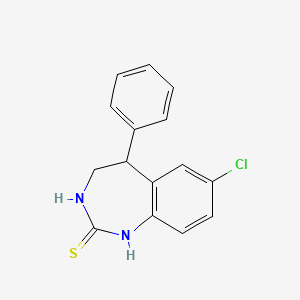

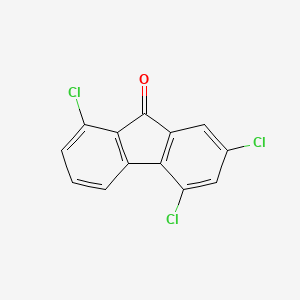
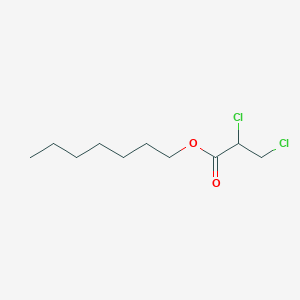
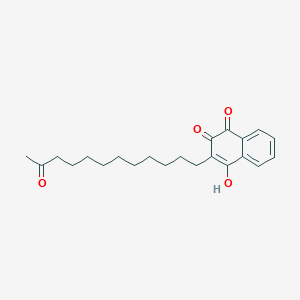
![2-Hydroxy-3-[2-(2-hydroxy-3,4-dioxocyclohexa-1,5-dien-1-yl)hydrazinyl]-5-sulfobenzoic acid](/img/structure/B14374551.png)
